3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound characterized by the presence of a fluorine atom and a boronic acid derivative. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a transition metal, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . This can have significant implications in fields such as medicinal chemistry, where the compound can be used to synthesize drug molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound this compound. Factors such as temperature, pH, and the presence of other reactants can affect the rate and efficiency of the Suzuki–Miyaura reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding boronic acid.
Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Phenolic derivatives with different substituents.
Reduction: Boronic acids and their derivatives.
Substitution: A wide range of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals. Its boronic acid moiety is often used in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in the development of drugs targeting various diseases. Its ability to form stable complexes with biological molecules makes it valuable in drug design.
Industry: The compound is also used in the chemical industry for the production of advanced materials and polymers. Its unique properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is similar to other boronic acid derivatives such as phenylboronic acid and its derivatives.
Other fluorinated aromatic compounds with different substituents can also be compared.
Uniqueness: What sets this compound apart is its specific combination of fluorine and boronic acid groups, which provides unique reactivity and binding properties. This combination enhances its utility in cross-coupling reactions and biological applications.
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQJYIEVNXWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716700 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-02-8 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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